![molecular formula C13H12FNO B2507308 2-(Benzyloxy)-6-fluoroaniline CAS No. 160564-65-8](/img/structure/B2507308.png)
2-(Benzyloxy)-6-fluoroaniline
Overview
Description
2-(Benzyloxy)-6-fluoroaniline is a chemical compound that is part of a broader class of organic molecules which include a benzyl ether group attached to an aniline moiety, with a fluorine atom as a substituent on the aromatic ring. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, as well as its reactivity.
Synthesis Analysis
The synthesis of related fluorinated aniline derivatives can be complex, involving multiple steps and various reagents to introduce the fluorine atom into the aromatic ring. For instance, the synthesis of fluorinated furanoses as described in paper involves the use of diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. Similarly, the synthesis of pyrrolo[2,1-c][1,4]benzoxazines from 2-fluoroaniline requires controlled conditions for intramolecular nucleophilic displacement of the fluoride atom. These methods highlight the challenges and intricacies involved in the synthesis of fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzyl ether group and a fluorine atom on the aromatic ring. The fluorine atom is highly electronegative, which can influence the electron distribution within the molecule and affect its reactivity. The molecular structure analysis of related compounds, such as the benzimidazolyl derivatives in paper , relies on techniques like 1H NMR spectral data to determine the position of the fluorine atom and other substituents on the aromatic ring.
Chemical Reactions Analysis
Fluorinated anilines can undergo various chemical reactions, often influenced by the presence of the fluorine atom. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the formation of thiazolo[3,2-a]benzimidazol-3(2-H)-ones . The orientation of cyclization and the reactivity of the fluorinated compound are critical aspects of the chemical reactions analysis. The synthesis of Schiff's bases from 7-chloro-6-fluoro-2-aminobenzothiazole is another example of how fluorinated anilines can be used as building blocks in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the benzyl ether group and the fluorine substituent. The presence of fluorine typically increases the stability of the aromatic ring towards electrophilic substitution reactions due to its electron-withdrawing nature. The chemical properties of related fluorinated compounds, such as the 2'-fluoro-2-halo derivatives of nucleosides , demonstrate the potential biological activity that can arise from the incorporation of fluorine into organic molecules.
Scientific Research Applications
Metabolism and Bioactivation
2-(Benzyloxy)-6-fluoroaniline, as a fluoroaniline derivative, is studied for its metabolism and bioactivation. Research indicates that fluoroanilines with a fluorinated para position, like this compound, are prone to bioactivation to reactive benzoquinoneimines through cytochrome P-450 dependent conversion. This bioactivation is significant both in vitro and in vivo and suggests potential biological implications for fluoroaniline derivatives (Rietjens & Vervoort, 1991).
Synthesis of Pyrrolo[2,1-c][1,4] Benzoxazines
2-Fluoroaniline, a related compound to this compound, is key in synthesizing pyrrolo[2,1-c][1,4]benzoxazine structures. These compounds have potential applications in various chemical syntheses due to their unique tricyclic structure (Sánchez & Pujol, 1999).
Synthesis of Radiolabeled Compounds
This compound derivatives have been utilized in the synthesis of radiolabeled compounds for imaging and diagnostic purposes. For instance, 6-(4-[(18)F]Fluoro-benzyloxy)-9H-purin-2-ylamine, synthesized using fluoroaniline derivatives, has potential applications in the in vivo mapping of certain enzymes, indicating its relevance in medical diagnostics and research (Vaidyanathan et al., 2000).
Adrenergic Agonist Properties
In the study of adrenergic agonists, derivatives of 2-fluoroaniline, closely related to this compound, have been synthesized and analyzed. These derivatives have been evaluated for their beta-adrenergic potencies, which is essential for understanding their potential therapeutic applications (Kirk et al., 1982).
Synthesis of Low Dielectric Materials
Fluorinated amines, including compounds like 2-fluoroaniline, have been used to synthesize low dielectric materials, indicating their potential application in advanced material science. These synthesized materials demonstrate high thermal stability and low moisture absorption, essential for high-temperature processes in technological applications (Parveen et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as carm1 . CARM1 is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, cell proliferation, and DNA repair .
Mode of Action
It’s suggested that similar compounds may interact with their targets through nucleophilic displacement reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic center (a molecule that accepts an electron pair) in the target molecule .
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related to polyamine metabolism . Polyamines are small organic cations that play vital roles in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to exhibit rapid degradation in vitro, suggesting that they may have short half-lives in vivo .
Result of Action
Similar compounds have been found to exhibit antiproliferative effects against certain cell lines . This suggests that 2-(Benzyloxy)-6-fluoroaniline may also have potential anticancer properties .
Future Directions
properties
IUPAC Name |
2-fluoro-6-phenylmethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHIMHCTOQZTDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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